Home > Products > Screening Compounds P137439 > Vasoactive Intestinal Peptide
Vasoactive Intestinal Peptide - 37221-79-7

Vasoactive Intestinal Peptide

Catalog Number: EVT-10952770
CAS Number: 37221-79-7
Molecular Formula: C147H237N43O43S
Molecular Weight: 3326.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A highly basic, 28 amino acid neuropeptide released from intestinal mucosa. It has a wide range of biological actions affecting the cardiovascular, gastrointestinal, and respiratory systems and is neuroprotective. It binds special receptors (RECEPTORS, VASOACTIVE INTESTINAL PEPTIDE).
Synthesis Analysis

Methods and Technical Details

The synthesis of vasoactive intestinal peptide can be achieved through several methods. One common approach involves solid-phase peptide synthesis, where the peptide is assembled on a solid support using protected amino acids. The process typically includes:

  1. Deprotection: Removal of protective groups from the amino acids.
  2. Coupling: Linking the amino acids together through peptide bonds.
  3. Cleavage: Detaching the synthesized peptide from the solid support.

Recent advancements have incorporated techniques such as enzymatic ligation and microwave-assisted synthesis to enhance efficiency and yield. For instance, vasoactive intestinal peptide analogs have been synthesized using a repetitive excess mixed coupling strategy, which allows for better control over the sequence and structure of the final product .

Molecular Structure Analysis

Structure and Data

Vasoactive intestinal peptide has a well-defined structure characterized by an alpha-helical conformation in solution. The sequence of amino acids contributes to its biological activity, with specific residues being critical for receptor binding. The molecular formula is C153_{153}H240_{240}N40_{40}O41_{41}S, and its molecular weight is approximately 3365 Da. The peptide contains several important structural features:

  • Disulfide bonds: These contribute to the stability of the molecule.
  • Hydrophilic regions: Facilitate interaction with receptors on target cells.

The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography .

Chemical Reactions Analysis

Reactions and Technical Details

Vasoactive intestinal peptide participates in various biochemical reactions primarily through its interaction with specific receptors, notably the vasoactive intestinal peptide receptor type 1 and type 2. These interactions trigger intracellular signaling pathways that lead to physiological effects such as:

  • Vasodilation: Induction of smooth muscle relaxation in blood vessels.
  • Glandular secretion: Stimulation of fluid secretion in the gastrointestinal tract.

The peptide can also undergo proteolytic degradation at specific sites, which has implications for its stability and therapeutic applications. Identified cleavage sites include the amide bonds between serine 25-isoleucine 26 and threonine 7-aspartic acid 8 .

Mechanism of Action

Process and Data

The mechanism of action of vasoactive intestinal peptide involves binding to its receptors on target cells, which activates adenylate cyclase. This leads to an increase in cyclic adenosine monophosphate levels within the cell, resulting in:

  1. Smooth muscle relaxation: Through inhibition of calcium ion influx.
  2. Increased blood flow: Via vasodilation.
  3. Enhanced secretion: In various glands including salivary and pancreatic glands.

Research indicates that vasoactive intestinal peptide also plays a role in neuroprotection and modulation of immune responses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vasoactive intestinal peptide exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its hydrophilic nature.
  • Stability: Sensitive to heat and pH changes; stability can be enhanced through modification (e.g., cyclization).
  • pKa values: Reflecting its acidic and basic groups, which influence its charge at physiological pH.
Applications

Scientific Uses

Vasoactive intestinal peptide has several significant applications in scientific research and medicine:

  • Therapeutic potential: Investigated for use in treating conditions such as asthma due to its bronchodilatory effects.
  • Neurobiology studies: Used as a marker for enteric nervous system function.
  • Gastroenterology: Explored for its role in gastrointestinal motility disorders.

Additionally, analogs of vasoactive intestinal peptide are being developed to improve potency and metabolic stability for potential therapeutic applications .

Molecular Biology of VIP: Biosynthesis, Receptors, and Signaling Pathways

Vasoactive Intestinal Peptide Gene Structure, Evolutionary Conservation, and Post-Translational Modifications

The human Vasoactive Intestinal Peptide (VIP) gene (VIP, OMIM: 192320) resides on chromosome 6q25.2 and spans approximately 9 kb. It comprises seven exons encoding distinct functional domains within the precursor protein. Exon 1 encodes the 5'-untranslated region (UTR) and signal peptide; exon 2 encodes the N-terminal peptide; exons 3 and 4 encode peptide histidine methionine (PHM-27 in humans); exon 5 encodes a bridging peptide; and exons 6–7 encode the mature 28-amino-acid VIP sequence and C-terminal extension [1] [10]. This modular architecture supports tissue-specific processing, yielding bioactive peptides like VIP and PHM-27 through proteolytic cleavage [1].

VIP exhibits remarkable evolutionary conservation across vertebrates. Mammalian VIP sequences (human, porcine, bovine, canine, rodent) are identical, indicating strong selective pressure [10]. Non-mammalian vertebrates (birds, amphibians, fish) show only 4–5 amino acid substitutions, predominantly at positions 8, 16, 19, 25, and 28, which minimally impact secondary structure [1] [10]. This conservation extends to the VIP gene promoter, preserving regulatory elements for neuronal and endocrine expression [1]. VIP belongs to the secretin/glucagon superfamily, likely originating from gene and exon duplication events ~500 million years ago [1] [9].

Post-translational modifications (PTMs) critically regulate VIP’s stability and function:

  • Phosphorylation: Serine residues (e.g., Ser11) undergo phosphorylation by protein kinase C, modulating VIP’s receptor binding affinity and metabolic half-life (t½ ≈ 2 minutes) [10].
  • Amidation: C-terminal α-amidation (facilitated by peptidylglycine α-amidating monooxygenase) is essential for full biological activity, enhancing VPAC receptor binding potency 100-fold [1] [9].
  • Proteolytic Processing: Pro-VIP (170 amino acids) is cleaved by prohormone convertases (PC1/3, PC2) in neuronal/endocrine cells to yield mature VIP₁₋₂₈ and PHM-₂₇ [1].

Table 1: Evolutionary and Structural Features of VIP

FeatureDetailFunctional Significance
Chromosomal Location6q25.2 (Human)Disease associations (e.g., Crohn’s) possible via linkage
Exon Count7Domain-specific encoding for precursor processing
Amino Acid Identity100% across mammals; 85–90% in non-mammalsStructural stability and receptor interaction conservation
Key PTMsC-terminal amidation, Serine phosphorylationEnhanced receptor binding, metabolic stability

VPAC1/VPAC2 Receptor Dynamics: Ligand Binding Specificity and Downstream Effector Systems

VIP exerts its effects via two class B G protein-coupled receptors (GPCRs): VPAC1 and VPAC2 (also termed VIPR1, VIPR2). Both receptors bind VIP and pituitary adenylate cyclase-activating polypeptide (PACAP) with nanomolar affinity but diverge in distribution and signaling nuances [2] [5] [7].

Receptor Structure and Ligand Binding:

  • VPAC1: A 457-amino-acid protein with a large extracellular N-terminal domain (ECD) critical for ligand docking. Key residues include Asp⁷⁰, Gly⁷⁹, Cys⁸⁵, Lys⁹⁰, and Gln⁹⁸ (human numbering). The ECD, coupled with extracellular loop 1 (ECL1), forms a high-affinity pocket accommodating VIP’s C-terminal α-helix (residues 15–28) [2] [7].
  • VPAC2: A 438-amino-acid receptor sharing 50% homology with VPAC1. Its ECD lacks Asp⁷⁰ but contains unique residues (e.g., Pro²⁸⁰ in ECL2) enabling selective recognition of VIP’s N-terminus (residues 1–12) [2] [5]. Chimeric studies confirm that VPAC1 selectivity for antagonists depends solely on the ECD, while agonist specificity requires ECD–ECL1 cooperation [2].

Downstream Signaling Pathways:Ligand binding initiates Gαₛ-mediated adenylate cyclase activation, elevating cyclic AMP (cAMP) and activating protein kinase A (PKA). This canonical pathway regulates gene transcription via cAMP response element-binding protein (CREB) [5] [9]. Non-canonical pathways include:

  • Gαq/PLC/PKC: Recruited at high VIP concentrations, driving calcium mobilization.
  • MAPK/ERK: VPAC2-dominated pathway stimulating cell proliferation/differentiation.
  • β-Arrestin Recruitment: Mediates receptor internalization and ERK activation [7] [9].

Table 2: VPAC Receptor Subtype Characteristics

ParameterVPAC1VPAC2
Amino Acids457438
Key Binding ResiduesAsp⁷⁰, Lys⁹⁰ (ECD); His¹⁷⁸ (TMH2)Pro²⁸⁰ (ECL2); Arg¹⁸⁸ (TMH2)
Tissue DistributionCNS (cortex, hippocampus); GI tract; immune cellsCNS (thalamus, SCN); pancreas; smooth muscle
Dominant SignalingGαₛ/cAMP/PKA; Gαq/PLC/PKCGαₛ/cAMP/PKA; β-arrestin/ERK

Cross-Talk Between Vasoactive Intestinal Peptide Signaling and Incretin/Secretin Hormone Superfamily Pathways

VIP belongs to the secretin superfamily, characterized by structural homology and receptor promiscuity. Key members include secretin, glucagon, glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and PACAP [3] [8].

Structural Homology and Receptor Crosstalk:

  • VIP shares 68% sequence identity with PACAP₂₇, allowing both peptides to activate VPAC1/VPAC2 with equal potency [9].
  • Secretin binds VPAC1 at 1000-fold lower affinity than its cognate receptor (SCTR) but can modulate VIP-mediated immune responses [7] [8].
  • Glucagon and GLP-1 exhibit minimal VPAC binding but share downstream effectors (e.g., cAMP) with VIP, enabling functional synergism in glucose homeostasis [3] [8].

Functional Integration in Physiology:

  • Glucose Metabolism: VIP potentiates GLP-1/GIP-stimulated insulin secretion via β-cell VPAC1 receptors, enhancing postprandial glucose disposal [8] [9].
  • GI Motility: VIP and secretin cooperatively inhibit gastric acid secretion and stimulate pancreatic bicarbonate release, neutralizing duodenal pH [8].
  • Neuroendocrine Regulation: In the suprachiasmatic nucleus (SCN), VIP and PACAP synchronize circadian rhythms via VPAC2-driven CREB phosphorylation, regulating Per1/Per2 clock genes [10].

This receptor-ligand promiscuity arises from conserved ECD residues within class B GPCRs. For example, VPAC1’s Lys¹²⁷ (homologous to SCTR’s Arg¹⁰¹) facilitates ligand docking for VIP, PACAP, and low-affinity secretin binding [7].

Epigenetic Regulation of Vasoactive Intestinal Peptide Expression in the Neuroendocrine-Immune Axis

Epigenetic mechanisms dynamically control VIP gene expression across tissues, integrating environmental cues into neuroendocrine-immune responses.

DNA Methylation and Histone Modifications:

  • Promoter Methylation: Hypermethylation of CpG islands in the VIP promoter silences expression in cervical cancer cells. Demethylating agents (5-aza-2'-deoxycytidine) restore VIP transcription, suggesting tumor-suppressive roles [4]. Conversely, hypomethylation in inflammatory bowel disease (IBD) upregulates VIP, dampening pro-inflammatory cytokine production [9].
  • Histone Acetylation: In neuronal precursors, histone acetyltransferases (HATs) like p300/CBP acetylate H3K27 at the VIP locus, facilitating chromatin relaxation and differentiation-dependent expression. Histone deacetylase inhibitors (HDACis) amplify VIP secretion in macrophages, augmenting anti-inflammatory responses [4] [9].

Non-Coding RNA Regulation:

  • MicroRNAs (miRNAs): miR-212 and miR-132 target VIP 3'-UTR in T lymphocytes, attenuating VIP-mediated IL-10 induction during colitis. VIP itself upregulates tumor-suppressive miRNAs (miR-125b, miR-192) in chondrosarcoma, inhibiting oncogenic pathways [4].
  • Long Non-Coding RNAs (lncRNAs): Lnc-OC1 recruits polycomb repressive complex 2 (PRC2) to deposit H3K27me3 marks at the VIP promoter in osteoarthritis chondrocytes, reducing VIP-dependent cartilage protection [4] [9].

Table 3: Epigenetic Regulators of VIP Expression

Epigenetic MechanismRegulatorEffect on VIPBiological Outcome
DNA MethylationDNMT1Promoter hypermethylation (cancer)Transcriptional silencing
TET2Demethylation (inflammation)Enhanced anti-inflammatory action
Histone Modificationp300/CBP (HAT)H3K27ac activation (neurons)Neuropeptide differentiation
HDAC4Deacetylation (autoimmunity)Reduced immunosuppression
miRNA RegulationmiR-212/132 clusterVIP mRNA degradation (T cells)Attenuated IL-10 production
VIP-induced miR-125bDownregulation of oncogenesChondrosarcoma growth inhibition

Neuroimmune Integration:In macrophages, VIP transcription is primed by IL-4-induced H3K4me3 marks, enabling rapid response to endotoxins. This primes VPAC1-mediated cAMP/PKA signaling, which suppresses NF-κB-driven TNFα and IL-6 while promoting IL-10 [9]. Similarly, stress-induced corticotropin-releasing factor (CRF) in the hypothalamus demethylates VIP enhancers, linking neuroendocrine stress responses to peripheral immunomodulation [3] [9].

Properties

CAS Number

37221-79-7

Product Name

Vasoactive Intestinal Peptide

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C147H237N43O43S

Molecular Weight

3326.8 g/mol

InChI

InChI=1S/C147H237N43O43S/c1-18-75(12)115(142(229)180-96(56-72(6)7)131(218)183-104(145(232)233)63-110(155)200)188-139(226)106(68-192)185-134(221)101(62-109(154)199)177-130(217)95(55-71(4)5)174-132(219)97(58-81-37-41-84(195)42-38-81)175-125(212)88(33-23-26-49-149)167-123(210)89(34-24-27-50-150)171-140(227)113(73(8)9)186-118(205)76(13)164-121(208)93(47-53-234-17)170-127(214)92(45-46-107(152)197)169-122(209)87(32-22-25-48-148)166-124(211)90(35-28-51-161-146(156)157)168-129(216)94(54-70(2)3)173-126(213)91(36-29-52-162-147(158)159)172-143(230)116(78(15)193)189-136(223)98(59-82-39-43-85(196)44-40-82)176-133(220)100(61-108(153)198)178-135(222)103(65-112(203)204)182-144(231)117(79(16)194)190-137(224)99(57-80-30-20-19-21-31-80)181-141(228)114(74(10)11)187-119(206)77(14)165-128(215)102(64-111(201)202)179-138(225)105(67-191)184-120(207)86(151)60-83-66-160-69-163-83/h19-21,30-31,37-44,66,69-79,86-106,113-117,191-196H,18,22-29,32-36,45-65,67-68,148-151H2,1-17H3,(H2,152,197)(H2,153,198)(H2,154,199)(H2,155,200)(H,160,163)(H,164,208)(H,165,215)(H,166,211)(H,167,210)(H,168,216)(H,169,209)(H,170,214)(H,171,227)(H,172,230)(H,173,213)(H,174,219)(H,175,212)(H,176,220)(H,177,217)(H,178,222)(H,179,225)(H,180,229)(H,181,228)(H,182,231)(H,183,218)(H,184,207)(H,185,221)(H,186,205)(H,187,206)(H,188,226)(H,189,223)(H,190,224)(H,201,202)(H,203,204)(H,232,233)(H4,156,157,161)(H4,158,159,162)/t75-,76-,77-,78+,79+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-/m0/s1

InChI Key

VBUWHHLIZKOSMS-RIWXPGAOSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC=N4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.